11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including multiple methoxy and hydroxy groups, contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves several steps:
Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzodiazepine core through a cyclization reaction. This can be achieved by reacting appropriate aniline derivatives with a suitable aldehyde under acidic conditions.
Bromination and Hydroxylation: The introduction of the bromo and hydroxy groups is usually accomplished through selective bromination and hydroxylation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds of this class have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicine, dibenzodiazepines are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties. This specific compound could be investigated for similar applications.
Industry
Industrially, the compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s multiple functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 11-(3-bromo-4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The presence of the bromo group in 11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Properties
Molecular Formula |
C29H29BrN2O6 |
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Molecular Weight |
581.5 g/mol |
IUPAC Name |
6-(3-bromo-4-hydroxy-5-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H29BrN2O6/c1-35-23-14-17(9-18(30)28(23)34)27-26-21(31-19-7-5-6-8-20(19)32-27)10-15(11-22(26)33)16-12-24(36-2)29(38-4)25(13-16)37-3/h5-9,12-15,27,31-32,34H,10-11H2,1-4H3 |
InChI Key |
MEZHBYFCCZVRLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C(=C5)Br)O)OC)C(=O)C2 |
Origin of Product |
United States |
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